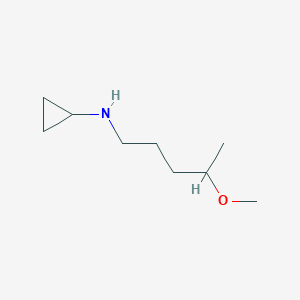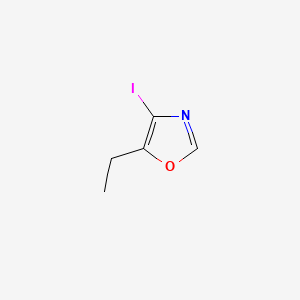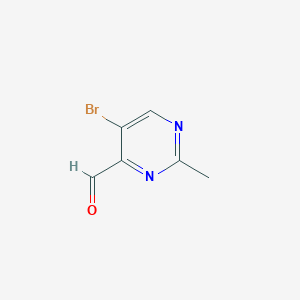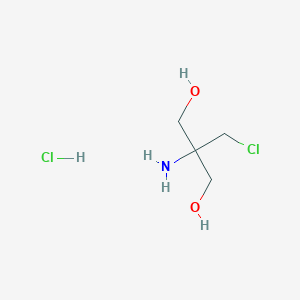
2-Amino-2-(chloromethyl)propane-1,3-diolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydroxyl groups is substituted with a chloromethyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride typically involves the chloromethylation of 2-amino-1,3-propanediol. This can be achieved through the reaction of 2-amino-1,3-propanediol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-1,3-propanediol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-amino-2-methyl-1,3-propanediol: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C4H11Cl2NO2 |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
2-amino-2-(chloromethyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2.ClH/c5-1-4(6,2-7)3-8;/h7-8H,1-3,6H2;1H |
Clé InChI |
KZSDAQLWSFQZQU-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CCl)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


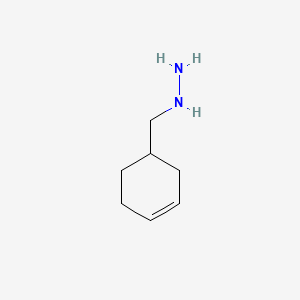
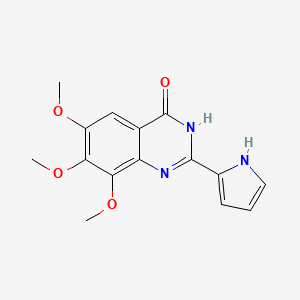
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
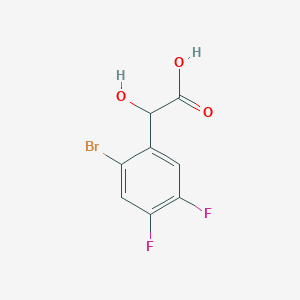
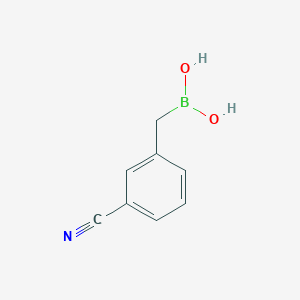
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)

